molecular formula C23H29NO4S B11584167 N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11584167
M. Wt: 415.5 g/mol
InChI Key: BQYOPCGGEIWVEN-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a benzyl group, a 4-tert-butylphenoxy substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s design likely emphasizes enhanced lipophilicity (via the tert-butyl group) and metabolic stability (via the sulfone group) .

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H29NO4S/c1-23(2,3)19-9-11-21(12-10-19)28-16-22(25)24(15-18-7-5-4-6-8-18)20-13-14-29(26,27)17-20/h4-12,20H,13-17H2,1-3H3

InChI Key

BQYOPCGGEIWVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Stepwise Amidation via Carboxylic Acid Intermediates

A common strategy involves synthesizing the acetamide backbone through sequential coupling reactions.

Step 1: Synthesis of 2-(4-tert-Butylphenoxy)acetic Acid
4-tert-Butylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-tert-butylphenoxy)acetyl chloride. Hydrolysis under alkaline conditions yields 2-(4-tert-butylphenoxy)acetic acid. This intermediate is critical for subsequent amidation.

Step 2: N-Benzylation and Sulfonamide Coupling
The carboxylic acid is activated using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). Activation facilitates amide bond formation with benzylamine and tetrahydrothiophene-3-sulfonamide.

Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75%

This method ensures regioselective amidation, though competing reactions may reduce yields if stoichiometry is unbalanced.

One-Pot Tandem Synthesis

To streamline production, a one-pot method combines etherification and amidation.

Direct Coupling of Preactivated Components

In this approach, 2-(4-tert-butylphenoxy)acetyl chloride is generated in situ and reacted simultaneously with benzylamine and tetrahydrothiophene-3-sulfonamide. The use of Schlenk techniques under nitrogen atmosphere minimizes side reactions.

Optimized Parameters

ParameterValue
CatalystTriethylamine (TEA)
SolventTetrahydrofuran (THF)
TemperatureReflux (66°C)
Yield68%

This method reduces purification steps but requires precise control over reaction kinetics to avoid over-acylation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, adapted from combinatorial chemistry, enable scalable synthesis. The carboxylic acid is anchored to Wang resin, followed by sequential coupling with benzylamine and sulfonamide derivatives. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Advantages

  • Purity : >90% after HPLC purification.

  • Scalability : Suitable for gram-scale production.

Catalytic Asymmetric Methods

Recent advances employ chiral catalysts to enantioselectively synthesize the tetrahydrothiophene sulfone moiety. For example, Jacobsen’s thiourea catalysts induce asymmetry during sulfoxidation, followed by oxidation to the sulfone.

Key Reaction

Tetrahydrothiophene+OxoneChiral CatalystSulfone Intermediate\text{Tetrahydrothiophene} + \text{Oxone} \xrightarrow{\text{Chiral Catalyst}} \text{Sulfone Intermediate}

Conditions

ParameterValue
Catalyst Loading5 mol%
OxidantOxone®
Enantiomeric Excess88%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored to enhance sustainability. Reactants are ground with K₂CO₃ as a base, achieving yields comparable to traditional methods (65–70%).

Troubleshooting and Yield Optimization

Common challenges include:

  • Low Amidation Efficiency : Additive bases like DMAP (4-Dimethylaminopyridine) improve coupling yields by 15–20%.

  • Sulfone Oxidation Side Reactions : Controlled use of m-CPBA (meta-chloroperbenzoic acid) at –20°C minimizes over-oxidation.

Analytical Characterization

Post-synthesis analysis includes:

  • NMR Spectroscopy : Confirms amide bond formation (δ 7.2–7.4 ppm for benzyl protons).

  • HPLC-MS : Verifies molecular weight (m/z 486.6284) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development or as a pharmaceutical intermediate.

    Industry: It may be used in the production of specialty chemicals, polymers, or other industrial materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenoxy Group

a) N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • Key Differences: The phenoxy group here is substituted with 4-chloro-3-methyl instead of 4-tert-butyl, and the backbone is a propanamide (CH2CH2CONH) rather than acetamide (CH2CONH).
  • The propanamide chain may increase conformational flexibility, affecting bioavailability .
b) N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
  • Key Differences: The phenoxy group is replaced with a substituted indole ring (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl).
  • Biological Activity: This compound exhibits IC50 values of 4.73 ± 0.15 µM and 4.99 ± 0.11 µM in unspecified assays, suggesting moderate bioactivity. The indole moiety may enhance π-π stacking interactions with targets compared to the simpler phenoxy group .

Variations in the Sulfone-Containing Moiety

a) 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
  • Key Differences : The benzyl group is replaced with a (3-methylthiophen-2-yl)methyl substituent, and the backbone is a benzamide (C6H5CONH) instead of acetamide.
  • Implications :
    • The thiophene group introduces sulfur-based interactions but reduces aromatic bulk compared to benzyl.
    • The benzamide backbone may decrease solubility due to increased hydrophobicity .
b) N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-yl)acetamide
  • Key Differences : Contains a benzoisothiazol-1,1,3-trioxide group instead of the tetrahydrothiophen-3-yl sulfone.
  • Implications : The trioxide group may enhance hydrogen-bonding capacity, improving target affinity but increasing metabolic susceptibility .

Backbone and Functional Group Modifications

a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences: Lacks the benzyl and phenoxy groups but retains a sulfonylacetamide core.
  • This compound’s crystal structure reveals intermolecular hydrogen bonding via carbonyl and sulfonyl groups, a feature that may influence solid-state stability .
b) 2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide Derivatives
  • Key Differences: Features a pyrrolotriazinone group instead of the phenoxy-sulfone system.
  • Synthesis and Activity : These derivatives are synthesized for GPR139 agonist activity, highlighting the role of heterocyclic cores in modulating receptor specificity. The acetamide backbone is retained, suggesting its importance in scaffold design .

Biological Activity

N-benzyl-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

This compound features a benzyl group, a tert-butylphenoxy moiety, and a tetrahydrothiophene ring with a dioxo substituent, which may contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related N-benzyl-2-acetamido derivatives showed promising results in seizure models:

  • ED50 Values :
    • For certain derivatives, the effective dose (ED50) was as low as 4.5 mg/kg in mice for the (R)-stereoisomer.
    • Comparatively, phenytoin, a standard anticonvulsant, had an ED50 of 6.5 mg/kg .

The mechanism by which N-benzyl derivatives exert their anticonvulsant effects is hypothesized to involve modulation of neurotransmitter systems and ion channels. The presence of heteroatoms in the structure is believed to enhance binding affinity to target sites in the central nervous system.

Study on Anticonvulsant Activity

A pivotal study investigated the anticonvulsant effects of various N-benzyl-2-acetamido derivatives:

  • Methodology : Mice were subjected to maximal electroshock-induced seizures.
  • Results :
    • The study identified specific structural features that correlated with increased potency.
    • The presence of oxygen substituents at strategic positions was crucial for maximizing activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaED50 (mg/kg)Mechanism
N-benzyl-2-acetamido-3-methoxypropionamideC₁₅H₁₉N₃O₃8.3 (i.p.)Modulation of GABAergic transmission
N-benzyl-2-acetamido-3-ethoxypropionamideC₁₅H₂₁N₃O₃17.3 (i.p.)Sodium channel blockade
PhenytoinC₁₈H₁₈N₂O₂6.5 (i.p.)Sodium channel blockade

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires precise control of reaction parameters:

  • Temperature and pH : Maintain temperatures between 50–80°C for nucleophilic substitution steps (e.g., phenoxy group coupling) to minimize side reactions .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to enhance efficiency .
  • Purification : Employ gradient elution in preparative HPLC to isolate intermediates and final products, ensuring >95% purity .
  • Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures with 1H^{1}\text{H}-NMR before proceeding to subsequent steps .

What advanced spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 13C^{13}\text{C}-NMR and 2D-COSY to resolve overlapping signals from the benzyl, phenoxy, and tetrahydrothiophene-dioxido groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~483.5 g/mol) and detect isotopic patterns for chlorine or sulfur .
  • X-ray Crystallography : Resolve crystal structures using SHELXL ( ) to validate stereochemistry and intermolecular interactions .

How does the compound’s interaction with biological targets vary under different experimental conditions?

Methodological Answer:

  • pH-Dependent Binding : The dioxido-thiophene moiety may exhibit variable protonation states, altering affinity for enzymes like kinases. Conduct binding assays at physiological pH (7.4) and acidic conditions (pH 5.0) to assess shifts in IC50_{50} values .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for in vitro assays to maintain solubility without disrupting target protein conformations .

What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and compound concentrations (10–100 µM) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like incubation time or serum content in cell media .

How can computational modeling predict binding affinity to specific enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the acetamide core and ATP-binding pockets of kinases. Focus on hydrogen bonding with the dioxido-thiophene group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, emphasizing RMSD values <2.0 Å for high-confidence predictions .

What are best practices for assessing stability in various solvents and conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Look for hydrolysis of the acetamide bond .
  • Light Exposure Tests : Use USP-compliant light cabinets to evaluate photostability, monitoring UV-vis spectral shifts at 254 nm .

How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes like COX-2 .

What synthetic routes minimize toxic byproducts while scaling up production?

Methodological Answer:

  • Green Chemistry Approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) in Friedel-Crafts alkylation steps to reduce toxicity .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance safety and reproducibility .

How do structural modifications impact pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the benzyl ring to improve aqueous solubility without compromising blood-brain barrier penetration .
  • Metabolic Stability : Use human liver microsome assays to identify vulnerable sites (e.g., tert-butylphenoxy group) for CYP450-mediated oxidation .

What analytical workflows validate purity for in vivo studies?

Methodological Answer:

  • HPLC-DAD/ELSD : Combine UV (220 nm) and evaporative light scattering detection to quantify impurities below 0.1% .
  • Elemental Analysis : Verify sulfur and nitrogen content (±0.3% theoretical) to confirm absence of inorganic salts .

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